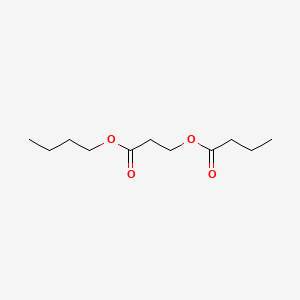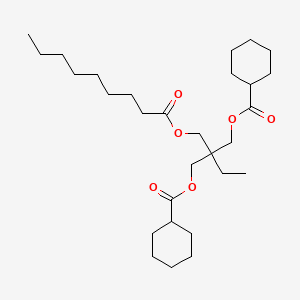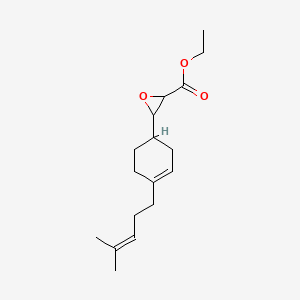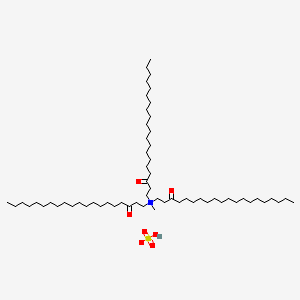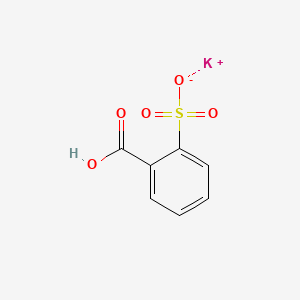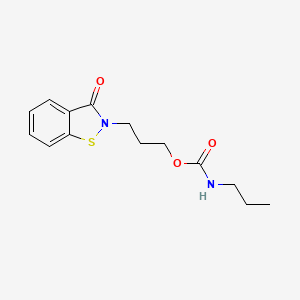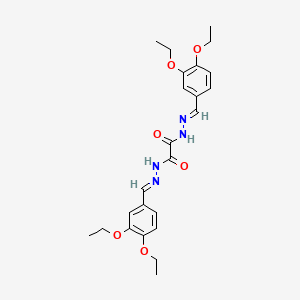
N'(1),N'(2)-Bis(3,4-diethoxybenzylidene)ethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 56208, also known as 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of oxadiazolidines, which are known for their diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazone, which then undergoes cyclization to form the oxadiazolidine ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxadiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxadiazolidines
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cell function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine can be compared with other oxadiazolidine derivatives, such as:
- 2-(4-chlorophenyl)-3-(4-chlorophenylsulfonyl)-1,2,4-oxadiazolidine
- 2-(4-nitrophenyl)-3-(4-nitrophenylsulfonyl)-1,2,4-oxadiazolidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities
Eigenschaften
CAS-Nummer |
6629-06-7 |
|---|---|
Molekularformel |
C24H30N4O6 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(3,4-diethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H30N4O6/c1-5-31-19-11-9-17(13-21(19)33-7-3)15-25-27-23(29)24(30)28-26-16-18-10-12-20(32-6-2)22(14-18)34-8-4/h9-16H,5-8H2,1-4H3,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI-Schlüssel |
YXWCHRYZYZYLSW-RYQLWAFASA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC)OCC)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



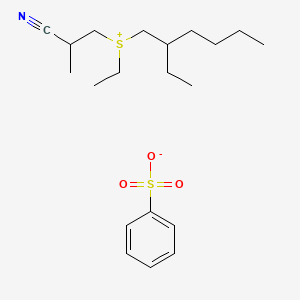
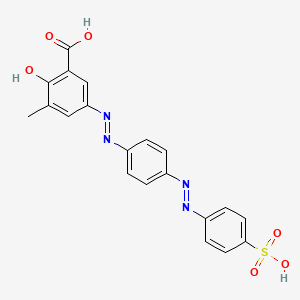
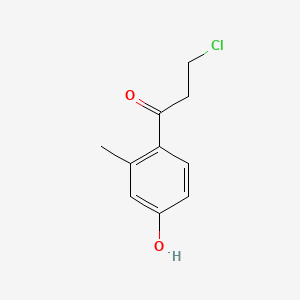
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
